
4-Chloro-2-(chloromethyl)pyridine hydrochloride
Overview
Description
4-Chloro-2-(chloromethyl)pyridine hydrochloride (CAS: 119396-04-2) is a halogenated pyridine derivative with the molecular formula C₆H₆Cl₃N and a molecular weight of 198.48 g/mol . This compound features a pyridine ring substituted with a chlorine atom at the 4-position and a chloromethyl group (-CH₂Cl) at the 2-position, forming a hydrochloride salt. It is typically stored under inert conditions at 2–8°C due to its reactivity .
Primarily used in pharmaceutical synthesis, it serves as a key intermediate in the preparation of proton pump inhibitors (e.g., revaprazan) and other bioactive molecules . Its dual functional groups (chlorine and chloromethyl) enable versatile reactivity in nucleophilic substitutions and cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(chloromethyl)pyridine hydrochloride typically involves the chlorination of 2-methylpyridine. One common method includes mixing 2-methylpyridine with carbon tetrachloride and anhydrous sodium carbonate. The mixture is then heated to 58-60°C while chlorine gas is introduced under light irradiation. The reaction temperature is maintained at 60-65°C until completion, as monitored by gas chromatography. The product is then isolated by distillation and converted to its hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient chlorination and high yield. The product is purified through crystallization and recrystallization techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(chloromethyl)pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Oxidized pyridine compounds.
Reduction Products: Reduced pyridine derivatives.
Coupling Products: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
4-Chloro-2-(chloromethyl)pyridine hydrochloride has a wide range of applications in scientific research:
Biology: The compound is utilized in the synthesis of biologically active molecules and as a building block in drug discovery.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Industry: It is employed in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(chloromethyl)pyridine hydrochloride involves its reactivity as an alkylating agent. The chloromethyl group can react with nucleophiles, leading to the formation of various derivatives. This reactivity is harnessed in synthetic chemistry to introduce functional groups into molecules, facilitating the synthesis of complex organic compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
(a) 4-(Chloromethyl)pyridine Hydrochloride (CAS: 1822-51-1)
- Molecular Formula : C₆H₇Cl₂N
- Molecular Weight : 164.03 g/mol
- Applications : Widely used in agrochemical synthesis and as a ligand in coordination chemistry .
- Key Difference : Lacks the 2-position chlorine, reducing steric hindrance and altering reactivity in electrophilic substitutions .
(b) 2-(Chloromethyl)pyridine Hydrochloride (CAS: 3099-29-4)
- Molecular Formula : C₆H₇Cl₂N
- Molecular Weight : 164.03 g/mol
- Applications : Intermediate in antihistamine drug synthesis.
- Key Difference : Absence of the 4-chloro substituent increases electron density on the pyridine ring, enhancing nucleophilic aromatic substitution (NAS) reactivity .
Substituted Derivatives
(a) 2-Chloromethyl-3-methylpyridine Hydrochloride (CAS: 4370-22-3)
- Molecular Formula : C₇H₉Cl₂N
- Molecular Weight : 178.06 g/mol
- Structure : Methyl group at the 3-position alongside 2-chloromethyl.
- Applications : Precursor in the synthesis of rabeprazole, a proton pump inhibitor .
- Key Difference : The 3-methyl group introduces steric hindrance, slowing down reactions at the adjacent chloromethyl site .
(b) 5-Chloro-2-(chloromethyl)pyridine Hydrochloride (CAS: 124425-84-9)
- Molecular Formula : C₆H₆Cl₃N
- Molecular Weight : 198.48 g/mol
- Structure : Chlorine at the 5-position instead of the 4-position.
- Applications : Used in antiviral drug research.
- Key Difference : The 5-chloro substituent directs electrophilic attack to the 3-position, unlike the 4-chloro derivative .
Complex Derivatives
(a) 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine Hydrochloride (CAS: 153259-31-5)
- Molecular Formula: C₁₁H₁₇Cl₂NO₂
- Molecular Weight : 266.16 g/mol
- Structure : Contains a methoxypropoxy group at the 4-position and a methyl group at the 3-position.
- Applications : Critical intermediate in rabeprazole synthesis.
- Key Difference : The bulky methoxypropoxy group enhances solubility in polar solvents but reduces reactivity in SN2 reactions .
(b) 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine Hydrochloride (CAS: 143016-68-6)
- Molecular Formula : C₈H₁₀Cl₃N
- Molecular Weight : 226.53 g/mol
- Structure : Methyl groups at the 3- and 5-positions.
- Applications : Used in corrosion inhibitors and polymer stabilizers.
- Key Difference : The methyl groups increase steric bulk, limiting access to the chloromethyl group for nucleophilic attack .
Comparative Data Table
Research Findings and Reactivity Trends
- Steric Effects : Methyl or alkoxy substituents (e.g., 3-methyl, 4-methoxypropoxy) reduce reaction rates at the chloromethyl group due to steric hindrance .
- Electronic Effects : Electron-withdrawing groups (e.g., 4-Cl) deactivate the pyridine ring, directing electrophiles to meta positions, whereas electron-donating groups (e.g., 4-CH₂Cl) activate ortho/para positions .
- Safety : Compounds with multiple reactive sites (e.g., 4-Cl and 2-CH₂Cl) exhibit higher toxicity (H314) compared to simpler derivatives .
Biological Activity
4-Chloro-2-(chloromethyl)pyridine hydrochloride is a chlorinated pyridine derivative with significant biological activity. This compound has garnered attention in various fields, including pharmacology and agrochemistry, due to its potential applications in drug synthesis and its interaction with biological systems.
- Molecular Formula : C₆H₆Cl₂N
- Molecular Weight : 198.48 g/mol
- CAS Number : 119396-04-2
Biological Activity Overview
The biological activity of this compound is multifaceted, primarily involving its role as a substrate for cytochrome P450 enzymes, particularly CYP1A2. This interaction suggests potential implications for drug metabolism and the development of therapeutic agents.
Key Biological Activities
-
Anti-inflammatory Effects :
- The compound is involved in the synthesis of pyrimidines, which exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. Studies have shown that derivatives of pyrimidines can significantly suppress COX-1 and COX-2 activities, leading to reduced production of inflammatory mediators such as prostaglandins .
Compound IC50 (μM) COX-1 IC50 (μM) COX-2 3b 19.45 ± 0.07 31.4 ± 0.12 4b 26.04 ± 0.36 23.8 ± 0.20 4d 28.39 ± 0.03 34.4 ± 0.10 -
Carcinogenic Potential :
- A bioassay conducted on Fischer 344 rats and B6C3F1 mice indicated no significant positive associations between the administered dosages of the compound and mortality or tumor incidence, suggesting a limited carcinogenic risk at tested levels . However, a slight dose-related increase in subcutaneous fibromas was noted in male rats, warranting further investigation into its long-term effects.
- Toxicological Profile :
This compound acts as an alkylating agent, capable of transferring alkyl groups to various biological targets. This property is crucial for its role in medicinal chemistry, particularly in the development of new therapeutic agents targeting specific proteins involved in disease processes.
Synthesis and Derivative Studies
The synthesis of this compound typically involves chlorination reactions on pyridine derivatives, leading to various substituted products with distinct biological activities. Research indicates that modifications to the pyridine structure can enhance or alter biological efficacy, particularly concerning anti-inflammatory properties .
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationships (SAR) of related compounds, revealing that electron-withdrawing groups can significantly impact the pharmacological profiles of pyrimidine derivatives synthesized from this compound .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Chloro-2-(chloromethyl)pyridine hydrochloride, and how can purity be assessed?
Methodological Answer: The compound is synthesized via chlorination of pyridine derivatives, often involving selective substitution at the 2- and 4-positions. A typical route includes reacting 2-chloromethylpyridine with chlorine gas under controlled conditions, followed by hydrochlorination. Purity assessment requires a combination of analytical techniques:
- HPLC (High-Performance Liquid Chromatography) with UV detection to quantify impurities.
- 1H/13C NMR to confirm structural integrity (e.g., characteristic peaks for chloromethyl groups at δ 4.5–5.0 ppm).
- Elemental Analysis to verify stoichiometry (C6H6Cl3N·HCl).
- Melting Point Analysis (expected range: 198–202°C). Ensure solvent residues (e.g., dichloromethane) are below 0.1% via GC-MS .
Q. How does the presence of dual chloro substituents influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: The 2-chloro and 4-chloromethyl groups create distinct reactivity profiles:
- Chloromethyl Group (4-position): Highly reactive toward nucleophiles (amines, thiols) due to steric accessibility, forming intermediates like thioethers or secondary amines.
- Chloro Group (2-position): Less reactive under mild conditions but participates in aromatic substitution under catalysis (e.g., Pd-mediated coupling). Example: Reaction with benzylamine in DMF at 80°C yields 4-(benzylaminomethyl)-2-chloropyridine. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .
Table 1: Reactivity Comparison with Structural Isomers
Compound | Reactivity Profile | Key Reference |
---|---|---|
4-Chloro-2-(chloromethyl)pyridine HCl | Dual reactivity (nucleophilic + aromatic substitution) | |
3-Chloro-2-(chloromethyl)pyridine HCl | Lower regioselectivity in aromatic substitution | |
4-(Chloromethyl)pyridine HCl | Lacks aromatic Cl; limited to nucleophilic reactions |
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, safety goggles, and respirator (if airborne particles are generated).
- Ventilation: Use fume hoods for weighing and reactions to prevent inhalation exposure (H333 hazard) .
- Spill Management: Neutralize with sodium bicarbonate, collect in sealed containers, and dispose as halogenated waste.
- First Aid: Immediate eye irrigation (15 min) with saline solution if exposed (P305+P351) .
- Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields when using this compound as an intermediate in heterocyclic synthesis?
Methodological Answer: Discrepancies often arise from:
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates vs. THF.
- Catalyst Purity: Trace Pd impurities in coupling reactions can alter yields. Pre-treat reagents with chelating resins.
- Moisture Sensitivity: Hydrolysis of chloromethyl groups to hydroxymethyl derivatives reduces yields. Use molecular sieves in hygroscopic reactions. Validation Protocol: Replicate conditions with strict anhydrous protocols and characterize byproducts via LC-MS .
Q. What methodologies are recommended for evaluating the cytotoxic effects of this compound derivatives in cell-based assays?
Methodological Answer:
- Cell Viability Assays: Use MTT or resazurin reduction assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination (48–72 hr exposure).
- Apoptosis Markers: Quantify caspase-3/7 activation via fluorogenic substrates.
- Reactive Oxygen Species (ROS): Measure intracellular ROS with DCFH-DA probes. Controls: Include cisplatin as a positive control and vehicle-treated cells. Validate results across ≥3 biological replicates. Reference cytotoxicity data from structurally similar pyridine derivatives .
Q. What strategies optimize the regioselectivity of this compound in multi-step synthetic pathways?
Methodological Answer:
- Stepwise Functionalization: Prioritize chloromethyl group substitution (e.g., with amines) before aromatic Cl modification to avoid cross-reactivity.
- Protecting Groups: Use tert-butoxycarbonyl (Boc) to temporarily block reactive sites during heterocycle formation.
- Catalytic Systems: Employ Pd(PPh3)4 for Suzuki-Miyaura coupling at the 2-Cl position, maintaining <5 mol% catalyst loading to prevent side reactions. Case Study: Synthesis of antitumor agents via sequential substitution (chloromethyl → amine; 2-Cl → aryl) achieves >80% yield with HPLC purity ≥98% .
Properties
IUPAC Name |
4-chloro-2-(chloromethyl)pyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N.ClH/c7-4-6-3-5(8)1-2-9-6;/h1-3H,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQIIEIEMVWLQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627848 | |
Record name | 4-Chloro-2-(chloromethyl)pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119396-04-2 | |
Record name | 4-Chloro-2-(chloromethyl)pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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